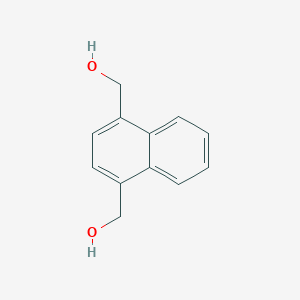

1,4-Naphthalenedimethanol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-(hydroxymethyl)naphthalen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6,13-14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKLGXVFNYYOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573822 | |

| Record name | (Naphthalene-1,4-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57322-45-9 | |

| Record name | 1,4-Naphthalenedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57322-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Naphthalene-1,4-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,4 Naphthalenedimethanol

Direct Reduction Strategies for Naphthalene-1,4-dicarboxylic Precursors

The most direct route to 1,4-naphthalenedimethanol involves the reduction of naphthalene-1,4-dicarboxylic acid or its ester derivatives. This approach is often favored for its atom economy and straightforward nature.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation stands out as a scalable and industrially viable method for the synthesis of this compound. The most common precursor for this method is dimethyl 1,4-naphthalenedicarboxylate. This process involves the use of a catalyst to facilitate the addition of hydrogen gas to the ester functional groups, reducing them to primary alcohols.

The general reaction is as follows: Dimethyl 1,4-naphthalenedicarboxylate + 4 H₂ → this compound + 2 CH₃OH

While specific catalysts and conditions are often proprietary, research indicates that various hydrogenation catalysts can be effective. The choice of catalyst and reaction conditions (temperature, pressure, and solvent) is crucial for achieving high yields and selectivity, minimizing side reactions such as hydrogenation of the aromatic naphthalene (B1677914) ring.

Multi-Step Synthetic Routes to this compound

Synthetic Transformations from Substituted Naphthalenes

One conceptual approach involves starting with a substituted naphthalene and introducing the required hydroxymethyl groups. For example, a synthetic route could be devised from a di-substituted naphthalene bearing functional groups that can be converted to hydroxymethyl groups. The specific sequence of reactions would depend on the starting material and the directing effects of the substituents. libretexts.org

Functional Group Interconversions Leading to Primary Alcohol Moieties

This subsection focuses on the final step of a multi-step synthesis, where a precursor functional group is converted into a primary alcohol. Common strategies include:

Reduction of Aldehydes or Carboxylic Acids: If a synthetic route leads to the formation of naphthalene-1,4-dicarbaldehyde (B1590833) or naphthalene-1,4-dicarboxylic acid, these can be reduced to this compound using agents like sodium borohydride (B1222165) (for aldehydes) or lithium aluminum hydride (for both). youtube.com

Hydrolysis of Esters: As discussed in the direct reduction section, the hydrolysis of the corresponding diester is a key step, though in this context, the diester itself would be an intermediate in a longer synthetic pathway.

Nucleophilic Substitution on Halomethyl Derivatives: A plausible route could involve the synthesis of 1,4-bis(halomethyl)naphthalene followed by nucleophilic substitution with a hydroxide (B78521) source to yield the diol.

Sustainable Synthesis Protocols

The development of sustainable or "green" synthetic methods is a growing area of focus in chemistry. For the synthesis of this compound, this could involve several strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or supercritical fluids where possible.

Catalyst Recovery and Reuse: In catalytic hydrogenation, developing robust catalysts that can be easily separated from the reaction mixture and reused multiple times would improve the sustainability of the process. rsc.org

Energy Efficiency: Optimizing reaction conditions to minimize energy consumption, for example, by using more active catalysts that allow for lower reaction temperatures and pressures.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste. Direct reduction methods generally have better atom economy than multi-step syntheses.

While specific research on sustainable protocols exclusively for this compound is not extensively detailed in the provided search results, the principles of green chemistry provide a clear framework for future improvements in its synthesis. rsc.org

Investigation of Solvent-Free and Catalyst-Free Conditions

The pursuit of solvent-free and catalyst-free reactions represents a significant goal in green chemistry, aiming to minimize waste, energy consumption, and potential environmental impact. While many conventional syntheses of this compound involve solvents and catalysts, emerging methodologies, particularly in the field of mechanochemistry, offer promising alternatives.

Mechanochemical synthesis utilizes mechanical energy, such as that generated in a ball mill, to initiate and sustain chemical reactions in the solid state, thereby eliminating the need for bulk solvents. cnr.it This technique can lead to higher yields, shorter reaction times, and access to chemical reactivities that are different from solution-based methods. cardiff.ac.uk The process is driven by the high local temperatures and pressures generated at the point of impact between grinding balls, which can induce solid-state reactions. cnr.it

While a direct, single-step mechanochemical synthesis of this compound from a common precursor has not been extensively documented in peer-reviewed literature, the viability of this approach is demonstrated by its successful application in related transformations. For instance, a mechanochemical, solvent-free, and catalyst-free cascade synthesis has been developed for producing 1,3-diols and 1,4-iodoalcohols from styrenes and hypervalent iodine reagents. researchgate.net This demonstrates that complex C-C and C-O bond formations can be achieved without solvents or traditional catalysts. The principles of this approach suggest a potential pathway for the solvent-free reduction of naphthalene-based precursors to the corresponding diols.

The potential advantages of adopting such a method are significant, as it aligns with key principles of green chemistry by drastically reducing solvent waste and often simplifying product purification.

Novel Reagent and Reaction Condition Development for Green Chemistry

Green chemistry initiatives also focus on redesigning existing synthetic routes to be more sustainable. For this compound, this primarily involves the reduction of its common precursor, dimethyl 1,4-naphthalenedicarboxylate.

Catalytic Hydrogenation: The catalytic hydrogenation of dimethyl 1,4-naphthalenedicarboxylate is a scalable and efficient method. Green advancements in this area focus on catalyst optimization to improve efficiency, selectivity, and recyclability under milder conditions. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, demonstrating high yields and selectivity. Research into catalyst performance aims to minimize byproduct formation and allow for the catalyst to be recovered and reused, reducing waste and cost.

| Catalyst | Yield (%) | Selectivity (%) | Reaction Conditions |

|---|---|---|---|

| 5% Pd/C | 92 | 98 | 40 bar H₂, 100°C, in THF |

| 10% Ni | 78 | 85 | (Conditions not specified) |

| 3% Ru/C | 84 | 91 | (Conditions not specified) |

Chemical Reduction: Laboratory-scale synthesis often employs chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄). While effective, LiAlH₄ poses safety risks and generates significant waste, making it less suitable for green industrial processes. Development in this area seeks safer and more environmentally friendly reducing agents. For example, sodium borohydride (NaBH₄) is considered a milder and safer alternative, and research has explored its use in combination with additives to achieve efficient reductions of esters to diols. dissercat.com

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 25 | 88 | 95 |

| Diethyl ether | 0 | 94 | 97 |

Sustainable Precursor Synthesis: A core tenet of green chemistry is the use of renewable feedstocks. Significant progress has been made in developing sustainable routes to naphthalene derivatives from biomass. For instance, a method has been developed for synthesizing naphthalenedicarboxylic acid derivatives from lignocellulose-derived platform chemicals like dimethyl trans, trans-muconate and p-benzoquinone. acs.org This approach, utilizing catalytic Diels-Alder and dehydroaromatization reactions, provides a renewable pathway to the precursors of this compound, moving away from fossil fuel-based feedstocks. acs.org

Chemical Reactivity and Mechanistic Investigations of 1,4 Naphthalenedimethanol

Reactions at the Hydroxyl Functionalities

The reactivity of 1,4-naphthalenedimethanol is significantly influenced by its two primary alcohol (hydroxyl) groups attached to a naphthalene (B1677914) core. These functionalities are the primary sites for a variety of chemical transformations.

Esterification: The conversion of alcohols to esters, known as esterification, is a fundamental reaction in organic synthesis. nih.govgoogle.com In the case of this compound, both hydroxyl groups can react with carboxylic acids or their derivatives to form the corresponding diesters. The reaction is typically catalyzed by an acid, such as concentrated sulfuric acid, and is reversible. google.comchemguide.co.uk To drive the reaction towards the product side, water, a byproduct, is often removed as it forms. researchgate.net The electron-withdrawing nature of the naphthalene ring makes this compound more reactive in esterification compared to its benzene (B151609) analog, 1,4-benzenedimethanol (B118111).

A variety of esterification methods can be employed, ranging from the classic Fischer-Speier esterification to modern techniques using coupling reagents. nih.gov For instance, novel methods using reagents like 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) have been shown to facilitate rapid and high-yield ester synthesis under mild conditions. nih.gov

Etherification: The hydroxyl groups of this compound can also undergo etherification to form ethers. This can occur through various methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. However, under certain acidic conditions, intramolecular dehydration can lead to the formation of a cyclic ether. clockss.org

The primary alcohol groups of this compound are susceptible to oxidation, yielding different products depending on the oxidizing agent and reaction conditions.

Partial Oxidation to Aldehydes: The use of milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane, can selectively oxidize the primary alcohols to their corresponding aldehydes, yielding 1,4-naphthalenedicarbaldehyde. vulcanchem.com

Complete Oxidation to Carboxylic Acids: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions, will fully oxidize the hydroxyl groups to carboxylic acids, resulting in the formation of 1,4-naphthalenedicarboxylic acid.

A study on the dehydrogenative diol lactonization using an air-stable iron carbonyl catalyst demonstrated the conversion of 1,8-naphthalenedimethanol (B1207418) to its corresponding lactone in high yield. gettysburg.edu This suggests a potential pathway for the selective oxidation and cyclization of this compound under specific catalytic conditions.

| Starting Material | Reagent(s) | Product(s) |

| This compound | Carboxylic Acid (e.g., Acetic Acid), H₂SO₄ | 1,4-Bis(acetoxymethyl)naphthalene |

| This compound | Pyridinium Chlorochromate (PCC) | 1,4-Naphthalenedicarbaldehyde |

| This compound | Potassium Permanganate (KMnO₄) | 1,4-Naphthalenedicarboxylic Acid |

Reactivity of the Naphthalene Aromatic Ring

The naphthalene ring system in this compound is an aromatic structure that can undergo substitution reactions. The presence of the two hydroxymethyl groups influences the reactivity and regioselectivity of these reactions.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. ksu.edu.sarahacollege.co.in The rate and position of substitution are governed by the nature of the substituents already present on the ring. ksu.edu.sa

The hydroxymethyl (-CH₂OH) groups are generally considered to be weakly activating and ortho-, para-directing. This is due to the electron-donating nature of the oxygen's lone pairs through resonance, which can stabilize the intermediate carbocation (arenium ion) formed during the reaction. masterorganicchemistry.com However, the inductive effect of the electronegative oxygen atom can also play a role. ksu.edu.sa In the case of this compound, the incoming electrophile would be directed to the positions ortho to the existing hydroxymethyl groups.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. ksu.edu.sa

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. rahacollege.co.in

The precise substitution pattern on the naphthalene ring of this compound would depend on the specific reaction conditions and the nature of the electrophile.

While electrophilic substitution is more common for aromatic rings, nucleophilic aromatic substitution can occur under certain conditions, particularly when strong electron-withdrawing groups are present. The hydroxymethyl groups on this compound are not strongly deactivating, making nucleophilic aromatic substitution less favorable.

However, the naphthalene system can participate in addition reactions under more forcing conditions that disrupt the aromaticity. For instance, reduction of the naphthalene ring can be achieved through catalytic hydrogenation, though this typically requires high pressures and temperatures.

Intramolecular Cyclization and Heterocycle Formation

The bifunctional nature of this compound, with two reactive hydroxyl groups held in a specific spatial arrangement by the rigid naphthalene backbone, makes it a valuable precursor for the synthesis of cyclic compounds, including heterocycles. numberanalytics.com

Intramolecular reactions, where both hydroxyl groups participate, can lead to the formation of ring structures. For example, dehydration of this compound can potentially lead to the formation of a cyclic ether, although this is more readily observed with the 1,8-isomer. clockss.org

A significant application of this compound and its derivatives is in the synthesis of heterocyclic compounds. wikipedia.org Heterocycles are cyclic compounds containing at least one heteroatom (an atom other than carbon) in the ring. wikipedia.org For example, the diol can be a starting material for creating larger ring systems containing oxygen. A study has shown that dibenzylic cyclic acetals, which can be prepared from diols like this compound, can undergo reductive ring opening followed by acid-catalyzed cyclization to form naphthoxepines, which are seven-membered oxygen-containing heterocycles. clockss.org This demonstrates the utility of this compound as a building block for constructing complex heterocyclic frameworks. The formation of five- and six-membered rings is generally favored in cyclization reactions. boyer-research.com

Formation of Cyclic Ethers and Related Naphthalene-Fused Systems

This compound serves as a key precursor for the synthesis of complex naphthalene-fused heterocyclic systems, particularly cyclic ethers. The formation of these structures typically proceeds through intramolecular cyclization reactions, which can be promoted under acidic conditions.

A significant application is the synthesis of naphthoxepines, which are seven-membered oxygen-containing heterocyclic rings fused to the naphthalene core. The synthetic route involves a two-step process starting from this compound. clockss.org First, the diol is reacted with a carbonyl compound (an aldehyde or a ketone) to form an 8,10-dioxacycloocta[de]naphthalene, a type of cyclic acetal. clockss.org This intermediate is then subjected to a reductive ring-opening using lithium and a catalytic amount of 4,4’-di-tert-butylbiphenyl (DTBB), which yields a homobenzylic alcohol. clockss.org

The final and crucial step is the acid-catalyzed cyclization of this intermediate diol. Treatment with catalytic amounts of p-toluenesulfonic acid (p-TsOH) in toluene (B28343) at elevated temperatures efficiently yields the corresponding naphthoxepine derivatives. clockss.org This intramolecular dehydration and subsequent ether linkage formation is a powerful method for constructing these specific fused systems.

The table below summarizes the conditions for the conversion of the intermediate diols (derived from this compound) to naphthoxepines. clockss.org

| Entry | R¹ | R² | Product | Time (h) | Yield (%) |

| 1 | H | Ph | 9a | 2 | 95 |

| 2 | H | C₅H₁₁ | 9b | 2 | 93 |

| 3 | Me | Me | 9c | 2 | 98 |

Table based on data for the acid-catalyzed cyclization of intermediate diols to form naphthoxepines. clockss.org

The general principle of acid-catalyzed cyclization of diols is a fundamental strategy in organic synthesis for forming cyclic ethers. wuxiapptec.comorganic-chemistry.org The mechanism involves protonation of one hydroxyl group, followed by the elimination of water to form a benzylic carbocation. The remaining hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to close the ring and form the ether linkage after deprotonation. pearson.com

Mechanistic Studies of Benzylic Cleavage and Intermediate Formation

The reactivity of this compound is largely dictated by the chemistry of its benzylic hydroxyl groups. The cleavage of the benzylic carbon-oxygen bond is a key step in many of its transformations, proceeding through various intermediates depending on the reaction conditions.

In the reductive ring-opening of cyclic acetals derived from this compound (8,10-dioxacycloocta[de]naphthalenes), a proposed mechanistic pathway involves an initial benzylic cleavage. clockss.org This process, facilitated by lithium metal in the presence of a catalytic electron carrier like DTBB, is thought to proceed via a single electron transfer (SET) mechanism. clockss.org The cleavage of the benzylic C-O bond is hypothesized to generate dianionic intermediates, which are then quenched to form the observed homobenzylic alcohol products. clockss.org

Another well-studied reaction involving benzylic cleavage is the palladium-catalyzed borylation of naphthylmethanols. While not exclusively studying the 1,4-isomer, the mechanism provides significant insight. In this process, the benzylic C-O bond undergoes oxidative addition to a Pd(0) complex, forming a Pd(II) species. rsc.org This step represents a formal cleavage of the benzylic bond and is a critical part of the catalytic cycle. For less reactive benzyl (B1604629) alcohols, a Lewis acid co-catalyst like Ti(OiPr)₄ may be required to activate the C-O bond by forming a BnO-Ti species, which facilitates the oxidative addition. rsc.org

The stability of the intermediates formed upon cleavage is a crucial factor. The formation of a benzylic carbocation is a common feature in acid-catalyzed reactions, such as the cyclization to form ethers mentioned previously. organic-chemistry.org The stability of this carbocation is enhanced by resonance with the naphthalene ring system. In radical reactions, the transition state for hydrogen abstraction from a benzylic position can involve significant charge separation, indicating the partial formation of an ionic character even in a radical process. dss.go.th

Photochemical and Thermal Decay Mechanisms

The stability and degradation pathways of this compound under the influence of light (photochemistry) and heat (thermolysis) are important for understanding its potential applications and environmental fate. While specific, detailed studies on this compound itself are limited, its behavior can be inferred from related naphthalene derivatives.

Photochemical Mechanisms: Naphthalene-containing compounds are known to be photochemically active. For instance, the UV irradiation of naphthalene derivatives such as 1,4-epoxy-1,4-dihydronaphthalene (B1582345) can lead to the formation of fused ring systems like 3-benzoxepin. wikipedia.org The photolysis of related compounds like 1,4-naphthoquinone (B94277) (NQ) has been shown to proceed via the formation of an excited triplet state ((3)NQ) upon irradiation. nih.gov This highly reactive triplet state can participate in electron transfer reactions or abstract hydrogen atoms from other molecules. nih.gov By analogy, the photochemical excitation of this compound could lead to the formation of a reactive triplet state. This excited molecule could then undergo intramolecular reactions, such as cyclization or rearrangement, or intermolecular reactions like hydrogen abstraction if a suitable donor is present. The photolysis of some aromatic compounds can also lead to bond fission. acs.org

Thermal Decay Mechanisms: The naphthalene moiety generally imparts significant thermal stability to molecules. Materials incorporating naphthalene units, such as certain polymers used for resist underlayer films in microlithography, are designed to withstand high processing temperatures, sometimes up to 400-500 °C. google.com

However, at sufficiently high temperatures, thermolysis will occur. The thermal decomposition of related compounds like 1,4-dinitropiperazine (B13729250) involves the initial cleavage of the weakest bonds, such as N-N bonds. nih.gov For this compound, the primary step in thermal decay would likely be the cleavage of the benzylic C-C or C-O bonds. Pyrolysis of diol precursors can be a method for synthesizing certain heterocyclic systems, suggesting that controlled thermal decomposition can lead to specific products rather than complete fragmentation. wikipedia.org For example, the pyrolysis of hydroperoxides formed from the photooxidation of 1,4-dihydronaphthalene (B28168) is a route to 3-benzoxepin. wikipedia.org This indicates that thermal decomposition, especially in the presence of oxygen, can lead to complex reaction pathways involving cyclization and rearrangement.

Derivatization and Functionalization Strategies

Synthesis of Activated Ester Derivatives (e.g., Ditosylates)

The hydroxyl groups of 1,4-naphthalenedimethanol can be readily converted into activated ester derivatives, such as ditosylates, which are excellent leaving groups for nucleophilic substitution and elimination reactions. The synthesis of 1,4-bis(tosyloxymethyl)naphthalene is a common strategy to facilitate further functionalization.

Research has demonstrated the synthesis of 1,2,3,4-tetrahydro-1,4-naphthalenedimethanol ditosylates, which undergo stereoselective ring expansion reactions. lew.roacs.org These reactions highlight the utility of tosylation in creating reactive intermediates for complex molecular rearrangements. The tosylates of methyl-1,4-naphthoquinone derivatives have also been synthesized and evaluated for their potential as bioreductive alkylating agents in anticancer applications. nih.gov The principle behind this is that compounds with better leaving groups, like tosylates, often exhibit higher efficacy as antineoplastic agents. nih.gov

Table 1: Synthesis of Activated Ester Derivatives

| Derivative | Reagents and Conditions | Application | Reference |

|---|---|---|---|

| 1,2,3,4-Tetrahydro-1,4-naphthalenedimethanol ditosylates | Not specified | Stereoselective ring expansion | lew.roacs.org |

Formation of Cyclic Acetals and Ketals as Protecting Groups and Synthetic Intermediates

The diol functionality of this compound allows for the formation of cyclic acetals and ketals, which serve as valuable protecting groups for the hydroxyl moieties during multi-step syntheses. libretexts.orgmasterorganicchemistry.comlibretexts.orgtotal-synthesis.compearson.com This protection strategy is crucial when performing reactions on other parts of the molecule that would otherwise be incompatible with free hydroxyl groups. libretexts.orgtotal-synthesis.com

Cyclic acetals are generally formed by reacting the diol with an aldehyde or ketone under acidic conditions, often with the removal of water to drive the reaction to completion. organic-chemistry.orgpressbooks.pub For instance, this compound can be reacted with a carbonyl compound to form 8,10-dioxacycloocta[de]naphthalenes. researchgate.net These cyclic acetals are stable under neutral to strongly basic conditions but can be readily deprotected using aqueous acid. masterorganicchemistry.comorganic-chemistry.org The stability of cyclic acetals is often greater than their acyclic counterparts. libretexts.orgtotal-synthesis.com

Beyond their role as protecting groups, these cyclic structures can also act as synthetic intermediates. For example, reductive ring-opening of these acetals can lead to homobenzylic alcohols, which can then be cyclized to form other heterocyclic systems like naphthoxepines. researchgate.net

Table 2: Formation of Cyclic Acetals and Ketals

| Reactant | Product | Reagents and Conditions | Application | Reference |

|---|---|---|---|---|

| This compound and a carbonyl compound | 8,10-Dioxacycloocta[de]naphthalene | Not specified | Synthetic intermediate | researchgate.net |

Introduction of Nitrogen, Sulfur, and Other Heteroatom-Containing Functional Groups

The this compound scaffold can be functionalized by introducing nitrogen, sulfur, and other heteroatoms, leading to a wide range of derivatives with diverse properties. kit.eduarkat-usa.orgfrontiersin.orgrasayanjournal.co.inresearchgate.net This is often achieved by first converting the hydroxyl groups into better leaving groups, such as tosylates or halides, followed by nucleophilic substitution with heteroatom-containing nucleophiles.

Nitrogen-Containing Derivatives: The synthesis of nitrogen-containing heterocycles is a significant area of research due to their prevalence in biologically active compounds. kit.edurasayanjournal.co.inresearchgate.net For example, the Ullmann-type coupling reaction of dihydroxynaphthalenes with 4-chloropyridine (B1293800) hydrochloride, followed by N-alkylation, has been used to prepare naphthalene-derivative bis-quaternary ammonium (B1175870) compounds (bis-QACs) with potent antimicrobial properties. mdpi.com Another approach involves the reaction of 1,4-dihydroxynaphthalene (B165239) with nitro-substituted aryl halides to form ether linkages, with the nitro groups later being reduced to amino groups.

Sulfur-Containing Derivatives: The incorporation of sulfur into the 1,4-naphthoquinone (B94277) core has led to compounds with a variety of biological activities, including anticancer and antifungal properties. scielo.brnih.govresearchgate.net The synthesis of these derivatives often involves the reaction of a suitable naphthalene (B1677914) precursor with sulfur-containing reagents. For instance, 2,3-dichloro-1,4-naphthoquinone can be reacted with sulfur nucleophiles to introduce sulfur-containing substituents. scielo.br

Table 3: Introduction of Heteroatom-Containing Functional Groups

| Functional Group | Synthetic Strategy | Resulting Compound Type | Application | Reference |

|---|---|---|---|---|

| Nitrogen | Ullmann-type coupling and N-alkylation | Bis-quaternary ammonium compounds | Antimicrobial | mdpi.com |

| Nitrogen | Nucleophilic aromatic substitution with nitroarenes, followed by reduction | Aminophenoxy naphthalene derivatives | Polyimide precursors |

Preparation of Chiral Analogs and Enantiomerically Enriched Derivatives

The synthesis of chiral analogs and enantiomerically enriched derivatives of this compound is of significant interest for applications in asymmetric catalysis and chiral recognition. The inherent chirality of these molecules can be leveraged to influence the stereochemical outcome of chemical reactions.

One approach to obtaining chiral derivatives involves the use of chiral auxiliaries. For example, the asymmetric reduction of ketones using a binaphthol-modified aluminum hydride reagent (BINAL-H) can produce chiral alcohols with high enantiomeric excess. vdoc.pub While not directly starting from this compound, this demonstrates a relevant strategy for creating chiral centers that could be applied to naphthalene systems.

Another strategy involves the functionalization of the this compound scaffold with chiral moieties. For instance, chiral calix nih.govarenes functionalized with chiral aminonaphthol units have been prepared and used for the enantiomeric recognition of carboxylic acids. nih.gov

Exploration of Bio-inspired and Natural Product Analogs containing the Naphthalenedimethanol Scaffold

The naphthalene ring system is a common motif in a variety of natural products and biologically active molecules. nih.gov The this compound scaffold can be used as a starting point to synthesize analogs of these natural products, which can lead to the discovery of new therapeutic agents.

For example, the 1,4-naphthoquinone skeleton, which can be derived from this compound through oxidation, is present in numerous natural products with anticancer, antifungal, and antiviral properties. nih.gov The synthesis of novel 1,4-naphthoquinones possessing indole (B1671886) scaffolds has been achieved through a three-component reaction, demonstrating a pathway to bio-inspired molecules. nih.gov Furthermore, derivatives of 2- and 6-methyl-1,4-naphthoquinone (B15433) have been synthesized as potential bioreductive alkylating agents, mimicking the mode of action of some natural antineoplastic agents. nih.gov The design and synthesis of analogs of naturally occurring compounds like BH10, which contains a 1,4-naphthoquinone scaffold, have been explored to develop new anticancer agents. nih.gov

Applications in Advanced Materials and Polymer Science

Monomer in Polymer Synthesis and Engineering

The dual alcohol functionalities of 1,4-Naphthalenedimethanol allow it to act as a monomer in various polymerization reactions. Its rigid naphthalene (B1677914) unit is particularly sought after for imparting desirable characteristics such as high thermal resistance and specific mechanical properties to the resulting polymer chains.

This compound is utilized as a monomer in step-growth polymerization, specifically through polycondensation reactions, to produce specialty polyesters and polyethers. In these reactions, the hydroxyl groups of this compound react with dicarboxylic acids (or their derivatives) or other diols to form ester or ether linkages, respectively.

The mechanism of polycondensation involves the stepwise reaction between functional groups of the monomers. For polyester (B1180765) synthesis, this typically involves reacting the diol with a dicarboxylic acid at elevated temperatures, often in the presence of a catalyst, with the elimination of a small molecule like water. The incorporation of the bulky and planar naphthalene ring from this compound into the polymer backbone enhances the rigidity and thermal stability of the resulting polyester compared to those made from purely aliphatic diols. While direct studies on polyesters from this compound are not broadly published, the synthesis of related aromatic polyesters, such as poly(1,4-cyclohexanedimethylene 2,6-naphthalate) (PCHDMN), demonstrates the general methodology. In that case, dimethyl 2,6-naphthalenedicarboxylate is reacted with 1,4-cyclohexanedimethanol (B133615) via melt polycondensation. researchgate.net This process involves a transesterification stage followed by a polycondensation stage under high vacuum and temperature to achieve a high molecular weight polymer. researchgate.net

Similarly, poly(ether-ester) networks can be prepared through the polycondensation of acids with diols and polyether alcohols. kpi.ua The synthesis of biodegradable polyester-polyethers often follows a two-step process of transesterification and subsequent polycondensation in the melt. mdpi.com The rigid structure of this compound can be expected to produce polyesters with high melting points and thermal stability.

Copolymerization is a powerful strategy to tailor the properties of polymers for specific applications. xometry.comnih.gov By incorporating this compound as a comonomer with other monomers, it is possible to precisely control and modify the final material's characteristics, such as mechanical strength, thermal behavior, and optical properties. xometry.commdpi.com

The introduction of the 1,4-naphthalene unit into a polymer chain via copolymerization can significantly alter the material's properties. For example, in the development of materials for organic light-emitting diodes (OLEDs), copolymers based on 1,4-naphthalene have been synthesized. nih.govresearchgate.net By selecting different comonomers to pair with the naphthalene-based unit, researchers can vary the bandgap of the resulting polymers to tune the emitting color of the OLEDs. researchgate.net Furthermore, using comonomers with non-planar structures can induce a twist in the polymer backbone geometry, which helps to prevent strong molecular aggregation and decrease fluorescence quenching, thereby improving device performance. researchgate.net This ability to fine-tune properties makes copolymerization a key technique for developing novel materials with unique characteristics not found in homopolymers. xometry.com

Design and Fabrication of Specific Polymer Architectures

The distinct chemical nature of this compound enables its use in creating highly specific and complex polymer structures, such as microspheres and precisely controlled copolymer geometries, for advanced applications.

Hollow polymer microspheres are of significant interest due to their low density, high surface area, and potential uses in areas like controlled release and catalysis. atlantis-press.comresearchtrends.net While many methods exist for their preparation, a template-free approach using aromatic diols has been reported. researchgate.net

Research has demonstrated a method for generating hollow hyper-cross-linked polymer (HCP) spheres using monomers like 1,4-benzenedimethanol (B118111) and the related isomer 2,6-naphthalenedimethanol. researchgate.net The process involves a Friedel–Crafts alkylation reaction where the monomer self-crosslinks in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃). researchgate.net A key aspect of this synthesis is that varying the monomer-to-catalyst ratio can influence the acid-base interaction, which in turn directs the self-assembly of the polymer into different morphologies, including hollow nanospheres. researchgate.net Given its structural similarity, this compound is a prime candidate for similar template-free synthesis of hollow polymer microspheres.

Controlling the three-dimensional arrangement of polymer chains is critical for optimizing the performance of advanced materials, particularly in optoelectronics. The rigid 1,4-naphthalene unit serves as an excellent scaffold for building copolymers with defined structural geometries.

In a study focused on OLEDs, three different 1,4-naphthalene-based copolymers were designed and synthesized using Suzuki coupling polymerization: PNP(1,4)-PT, PNP(1,4)-TF, and PNP(1,4)-ANT. nih.gov The variation of the comonomer—phenothiazine (PT), triphenylamine (B166846) substituted fluorene (B118485) (TF), or anthanthrene (B94379) (ANT)—effectively tuned the device performance. nih.gov The polymer PNP(1,4)-TF, which incorporated a perpendicular aryl side group, exhibited the most twisted structural geometry. nih.gov This twisted structure prevented molecular aggregation, leading to ultra-high thermal stability and the best performance as a blue-emitting material in poly(9-vinyl carbazole) (PVK)-hosted OLEDs. nih.govresearchgate.net This research demonstrates that manipulating the polymer's structural geometry through strategic comonomer selection is a promising approach for developing high-performance materials. nih.gov

| Copolymer | Comonomer | Key Structural Feature | OLED Performance Highlight |

| PNP(1,4)-PT | Phenothiazine (PT) | - | Tuned emitting color nih.gov |

| PNP(1,4)-TF | Triphenylamine substituted fluorene (TF) | Most twisted geometry, perpendicular aryl groups nih.gov | Best performance, blue emitting, high thermal stability nih.govresearchgate.net |

| PNP(1,4)-ANT | Anthanthrene (ANT) | - | Tuned emitting color nih.gov |

Integration into Functional Materials for Optoelectronic Applications

The unique electronic and structural properties endowed by the naphthalene moiety make this compound and its derivatives highly suitable for integration into functional materials for optoelectronics, such as OLEDs.

Constituent in Organic Light-Emitting Diodes (OLEDs) Research

While direct application of this compound in OLEDs is not extensively documented in the provided search results, the broader class of naphthalene-based materials is significant in this field. Organic light-emitting diodes (OLEDs) are a major technology in displays and lighting, valued for their high contrast, wide viewing angles, and design flexibility. mdpi.com The performance of OLEDs, particularly in achieving pure and stable colors like blue, is an area of intensive research. mdpi.com

Research in OLEDs focuses on developing materials that can efficiently convert electricity into light. kyushu-u.ac.jp This involves managing the energy states of molecules, known as excitons, to maximize light emission. nih.gov Advanced OLED technologies like thermally activated delayed fluorescence (TADF) and hyperfluorescence aim to improve the efficiency and lifespan of the devices, especially for challenging blue emitters. kyushu-u.ac.jpnih.gov These technologies often rely on complex organic molecules to control the energy transfer and emission processes. kyushu-u.ac.jp The development of new emitter and host materials is crucial for advancing OLED performance, with a focus on achieving high efficiency, long operational lifetimes, and color purity. mdpi.com

Development of Materials with Tailored Optical and Thermal Characteristics

This compound is a key monomer in the synthesis of high-performance polyesters, where its rigid naphthalene core imparts desirable thermal and optical properties to the resulting polymers. The incorporation of such bulky, aromatic structures into the polymer backbone can significantly increase the material's thermal stability. rasayanjournal.co.in

The synthesis of copolyesters using this compound or its derivatives allows for the fine-tuning of material properties. For instance, copolyesters containing naphthalene units exhibit improved thermal and mechanical properties compared to conventional polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). hanrimwon.comnih.gov The presence of the naphthalene ring enhances the glass transition temperature (Tg) and thermal stability of the resulting polymers. nih.govresearchgate.net

Research has demonstrated that copolyesters synthesized with monomers containing naphthalene rings, such as in poly(1,4-cyclohexylenedimethylene terephthalate-co-1,4-cyclohexylene dimethylene 2,6-naphthalenedicarboxylate) (PCTN), show superior thermal and optical properties compared to PET and poly(ethylene naphthalate) (PEN) films. hanrimwon.comresearchgate.net The rigid and bulky nature of the naphthalene and cyclohexanedimethanol units contributes to these enhanced characteristics. nih.gov

The following table summarizes the thermal properties of various polyesters, highlighting the impact of incorporating naphthalene-based monomers.

| Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Key Monomers |

| Poly(ethylene terephthalate) (PET) | ~81 °C nih.gov | ~260 °C nih.gov | Ethylene glycol, Terephthalic acid |

| Poly(ethylene naphthalate) (PEN) | ~120 °C nih.gov | - | Ethylene glycol, 2,6-Naphthalenedicarboxylic acid |

| Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) | ~88 °C nih.gov | ~300 °C nih.gov | 1,4-Cyclohexanedimethanol, Terephthalic acid |

The data illustrates how the inclusion of different monomers, particularly those with bulky ring structures like 1,4-cyclohexanedimethanol and naphthalene derivatives, can significantly alter the thermal properties of the resulting polyesters.

Catalysis and Ligand Design Involving 1,4 Naphthalenedimethanol Scaffolds

Exploration as a Ligand or Linker in Homogeneous Catalysis

The use of organic molecules as ligands to modify the behavior of metal catalysts is a cornerstone of modern synthetic chemistry. The geometry and electronic properties of a ligand can profoundly influence the activity, selectivity, and stability of the resulting catalyst. While the diol functionality of 1,4-naphthalenedimethanol suggests its potential as a bidentate ligand or as a precursor to more complex ligand architectures, a comprehensive review of the scientific literature reveals a notable absence of its application in this context.

Influence on Stereoselectivity and Enantiocontrol in Asymmetric Reactions

The development of chiral ligands that can induce high levels of stereoselectivity in asymmetric reactions is a primary objective in catalysis research. The rigid naphthalene (B1677914) backbone of this compound could, in principle, provide a robust framework for the creation of a chiral environment around a metal center. However, extensive searches of chemical databases and scholarly articles did not yield any studies in which this compound or its simple derivatives have been employed as ligands to control stereoselectivity or enantioselectivity in asymmetric catalysis. Research in this area has historically focused on other naphthalene-based scaffolds, such as those found in BINOL and BINAP ligands, which possess axial chirality.

Comparative Studies with Other Dihydroxylated Aromatic Linkers

Comparative studies are crucial for understanding the structure-activity relationships of ligands and for the rational design of new catalysts. Such studies often involve systematically varying the aromatic core of a ligand—for instance, comparing benzene (B151609), naphthalene, and anthracene (B1667546) backbones—to tune its steric and electronic properties. Despite the existence of numerous studies on other dihydroxylated aromatic linkers, such as 1,4-benzenedimethanol (B118111), there is no available research that directly compares the performance of this compound-based ligands with these other systems in homogeneous catalysis.

Precursor for Heterogeneous Catalytic Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation and recyclability. The hydroxyl groups of this compound provide convenient handles for its attachment to solid supports or for its incorporation into extended solid-state structures.

Immobilization on Supports for Recyclable Catalysis

The immobilization of homogeneous catalysts onto solid supports is a widely practiced strategy to combine the high selectivity of the former with the practical benefits of the latter. This typically involves anchoring a catalyst to a polymer, silica, or other insoluble material. While the diol functionality of this compound makes it a suitable candidate for such applications, for example, by serving as a linker to the support, a thorough review of the literature indicates that it has not been utilized for this purpose.

Design of Metal-Organic Frameworks (MOFs) with this compound Units

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is critical in determining the structure and properties of the resulting MOF. The length, geometry, and functionality of the linker dictate the pore size, shape, and chemical environment within the framework. Although a vast number of organic linkers have been used to synthesize MOFs, there are no published reports on the use of this compound as a primary building block in the design or synthesis of these materials.

Role in Organocatalysis and Non-Metallic Catalytic Processes

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful third pillar of catalysis, alongside metal and enzyme catalysis. Many organocatalysts rely on specific functional groups to activate substrates and facilitate bond formation. While diols can participate in certain organocatalytic transformations, for instance, as chiral templates or catalysts in their own right, there is currently no research to suggest that this compound has been investigated for its potential in organocatalysis or other non-metallic catalytic processes. One related study investigated the stereoselective ring expansion of 1,2,3,4-tetrahydro-1,4-naphthalenedimethanol ditosylates, but this does not involve the use of the parent compound as a catalyst. lew.ro

Advanced Spectroscopic and Computational Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial proximity of atoms.

Comprehensive Structural Elucidation and Stereochemical Assignment

The structure of 1,4-Naphthalenedimethanol (C₁₂H₁₂O₂) can be unequivocally confirmed using a combination of ¹H and ¹³C NMR spectroscopy, along with two-dimensional (2D) correlation experiments.

Based on the molecule's symmetry, a specific set of signals is predicted. The naphthalene (B1677914) ring possesses a plane of symmetry, which simplifies the expected spectrum.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (CH₂) protons, and the hydroxyl (OH) protons. The aromatic region would likely feature two sets of signals corresponding to the H2/H3 and H5/H6/H7/H8 protons of the naphthalene core. The four protons of the two equivalent methylene groups (-CH₂OH) would give rise to a single signal, and the two hydroxyl protons would also produce a singlet, which may be broad and its position dependent on solvent and concentration.

¹³C NMR: The carbon spectrum would display signals for the distinct carbon atoms in the molecule. Due to symmetry, fewer signals than the total number of carbons are expected. There would be signals for the aromatic carbons and a single signal for the two equivalent methylene carbons.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to confirm the connectivity. For instance, COSY would show correlations between adjacent aromatic protons, while HSQC would link each proton to its directly attached carbon atom. HMBC would reveal longer-range couplings, such as from the methylene protons to the quaternary aromatic carbons, confirming the attachment points of the hydroxymethyl groups.

Stereochemical Assignment: this compound is an achiral molecule and does not have stereoisomers. Therefore, stereochemical assignment in the traditional sense is not applicable. However, NMR would be the definitive tool for assigning the relative and absolute stereochemistry if chiral derivatives were synthesized from this precursor. acs.orgresearchgate.netnih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic CH (α-positions) | ~7.8 - 8.2 | ~125 - 130 | Multiplet |

| Aromatic CH (β-positions) | ~7.4 - 7.6 | ~126 - 128 | Multiplet |

| Aromatic C (quaternary) | - | ~131 - 135 | - |

| Methylene (-CH₂-) | ~4.9 | ~64 | Singlet |

Note: These are predicted values based on analogous structures; actual experimental values may vary.

Dynamic NMR for Conformational Analysis and Interconversion Studies

Dynamic NMR (DNMR) is utilized to study molecular processes that occur on the NMR timescale, such as conformational changes. libretexts.org For this compound, the primary dynamic process of interest is the rotation of the two hydroxymethyl (-CH₂OH) groups around their C-C single bonds to the naphthalene ring.

At room temperature, this rotation is typically fast, resulting in sharp, time-averaged signals for the methylene protons. However, at lower temperatures, this rotation could become restricted. If the energy barrier to rotation is sufficiently high, distinct signals for non-equivalent conformers or broadening of the methylene proton signal might be observed as the rate of interconversion slows down. libretexts.org By analyzing the changes in the NMR spectrum at various temperatures (Variable Temperature NMR), it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational flexibility.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a "fingerprint" that is unique to its structure and bonding. IR and Raman spectroscopy are complementary techniques governed by different selection rules. labindia.com

Analysis of Molecular Vibrations and Force Field Derivations

The vibrational spectrum of this compound is characterized by modes associated with its functional groups and the naphthalene skeleton.

O-H Stretch: A strong, broad absorption in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups, indicative of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene groups are found just below 3000 cm⁻¹. researchgate.net

C=C Aromatic Stretches: Multiple sharp bands in the 1400-1650 cm⁻¹ region are characteristic of the naphthalene ring system.

C-O Stretch: A strong band in the IR spectrum, typically in the 1000-1200 cm⁻¹ range, corresponds to the C-O single bond stretching vibration.

Force Field Derivations: To gain a deeper, quantitative understanding of these vibrations, computational methods are employed. A molecular force field can be derived using quantum chemical calculations, often with Density Functional Theory (DFT). nih.govuiuc.edu These calculations can predict the vibrational frequencies and intensities for both IR and Raman spectra. mdpi.com By comparing the calculated spectrum with the experimental data, a precise assignment of each observed band to a specific molecular motion can be achieved. This process helps to validate the computed molecular geometry and electronic structure. chemrxiv.org

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H stretch | 2850 - 3000 | Medium | Medium |

| Aromatic C=C stretch | 1400 - 1650 | Medium-Strong | Strong |

| C-O stretch | 1000 - 1200 | Strong | Weak |

Conformational Dependence of Vibrational Modes

The precise frequencies and intensities of vibrational modes can be sensitive to the molecule's conformation. For this compound, the orientation of the two -CH₂OH groups can influence the vibrational spectrum. Different rotational conformers (rotamers) may exhibit slightly different spectral features. For example, the potential for intramolecular hydrogen bonding between one -OH group and the oxygen of the other could lead to a distinct O-H stretching frequency compared to conformers where only intermolecular hydrogen bonding occurs. Computational modeling can be used to predict the vibrational spectra of different stable conformers, and these predictions can be compared with experimental spectra to infer the dominant conformation in a given state (e.g., solid vs. solution).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

For this compound (molar mass: 188.22 g/mol ) nih.gov, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 188. This molecular ion is often unstable and undergoes fragmentation. libretexts.org The fragmentation pattern provides valuable structural information. libretexts.orgwhitman.edu

Common fragmentation pathways for benzylic alcohols like this compound would likely involve:

Loss of a hydroxyl radical (•OH): [M - 17]⁺ leading to a peak at m/z = 171.

Loss of water (H₂O): [M - 18]⁺ leading to a peak at m/z = 170.

Loss of a hydroxymethyl radical (•CH₂OH): [M - 31]⁺ resulting in a fragment at m/z = 157.

Loss of formaldehyde (B43269) (CH₂O): [M - 30]⁺ via rearrangement, giving a peak at m/z = 158.

The most stable fragment, often a tropylium-like or naphthalenomethyl cation, would likely form the base peak (the most intense peak) in the spectrum.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment | Neutral Loss |

|---|---|---|

| 188 | [C₁₂H₁₂O₂]⁺˙ | (Molecular Ion) |

| 171 | [C₁₂H₁₁O]⁺ | •OH |

| 170 | [C₁₂H₁₀O]⁺˙ | H₂O |

| 158 | [C₁₁H₁₀O]⁺˙ | CH₂O |

| 157 | [C₁₁H₉O]⁺ | •CH₂OH |

| 141 | [C₁₁H₉]⁺ | CH₂O + OH |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition by measuring its mass with extremely high accuracy. For this compound, with the molecular formula C₁₂H₁₂O₂, the theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes.

The calculated monoisotopic mass of this compound is 188.08373 Da. nih.gov An experimental HRMS analysis would be expected to yield a mass measurement within a very narrow tolerance (typically < 5 ppm) of this theoretical value. This high degree of accuracy allows for the confident differentiation of this compound from other isomeric compounds or molecules with the same nominal mass but different elemental formulas.

Table 1: Calculated Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂O₂ |

| Calculated Monoisotopic Mass | 188.08373 Da |

| Nominal Mass | 188 Da |

Fragmentation Pattern Analysis for Structural Confirmation

In conjunction with exact mass determination, the fragmentation pattern observed in mass spectrometry provides a virtual fingerprint of a molecule, offering robust confirmation of its structure. When subjected to ionization, typically through electron impact (EI), the molecular ion of this compound is formed, which then undergoes characteristic fragmentation into smaller, charged species.

The fragmentation of this compound is governed by its key structural features: a stable aromatic naphthalene core and two benzylic hydroxymethyl groups. The aromatic system lends considerable stability to the molecular ion, likely resulting in a prominent molecular ion peak (M•+) at m/z 188 in the mass spectrum. libretexts.org Subsequent fragmentation pathways can be predicted based on established chemical principles for alcohols and aromatic compounds. libretexts.orglibretexts.orgyoutube.com

Key predicted fragmentation pathways include:

Loss of a hydroxyl radical (•OH): This would lead to a fragment at m/z 171 ([M-17]⁺).

Loss of water (H₂O): A common fragmentation for alcohols, this would produce a significant peak at m/z 170 ([M-18]⁺). youtube.com

Loss of a hydroxymethyl radical (•CH₂OH): Cleavage of a C-C bond would result in a fragment at m/z 157 ([M-31]⁺).

Formation of the tropylium-like ion: Rearrangement and cleavage could lead to characteristic aromatic fragments.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Daltons) | Proposed Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 188 | [C₁₂H₁₂O₂]⁺ (Molecular Ion) | - |

| 171 | [C₁₂H₁₁O]⁺ | •OH (17 Da) |

| 170 | [C₁₂H₁₀O]⁺ | H₂O (18 Da) |

| 157 | [C₁₁H₉O]⁺ | •CH₂OH (31 Da) |

| 141 | [C₁₁H₉]⁺ | •CH₂OH, H₂O |

| 128 | [C₁₀H₈]⁺ (Naphthalene radical cation) | 2 x (CH₂O) |

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. github.ioq-chem.com For this compound, DFT calculations, often employing functionals like B3LYP or PBE with basis sets such as 6-31G(d), can provide a detailed understanding of its quantum mechanical properties.

These calculations can determine the optimized ground-state geometry of the molecule and visualize its molecular orbitals. Key outputs include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Furthermore, DFT can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the hydroxyl groups are expected to be the most electron-rich sites.

Table 3: Typical Outputs from DFT Analysis of this compound

| Computational Output | Information Provided |

|---|---|

| Optimized Molecular Geometry | Most stable 3D arrangement of atoms, bond lengths, and angles. |

| HOMO/LUMO Energies | Electron-donating/accepting abilities and electronic excitation properties. |

| HOMO-LUMO Energy Gap | Indicator of chemical reactivity and kinetic stability. |

| Electrostatic Potential (ESP) Map | Visualization of charge distribution and prediction of sites for intermolecular interactions. |

| Vibrational Frequencies | Prediction of the infrared spectrum to aid in experimental characterization. |

Molecular Dynamics Simulations for Conformational Space and Dynamics

While DFT provides a static picture of the molecule's ground state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. arxiv.org An MD simulation of this compound would model the movements of its atoms by solving Newton's equations of motion, providing a view of its conformational flexibility. arxiv.org

The primary focus of such a simulation would be the rotation of the two hydroxymethyl (-CH₂OH) groups around their single bonds to the naphthalene ring. This analysis reveals the landscape of possible conformations and the energetic barriers between them. libretexts.org Due to steric hindrance between the two substituents in the peri positions, their rotational freedom is likely constrained. MD simulations can quantify the preferred dihedral angles and the timescale of transitions between different rotational states (rotamers), which is fundamental to understanding how the molecule's shape fluctuates and how it might interact with other molecules or biological targets.

Analysis of Aromaticity, Ring Distortion, and Steric Repulsion Effects

The naphthalene core of this compound is an archetypal aromatic system, adhering to Hückel's rule with 10 π-electrons. chemrxiv.org However, the presence of bulky substituents at the 1 and 4 positions can introduce significant steric strain. This peri-interaction between the two -CH₂OH groups forces them into close proximity, leading to steric repulsion.

X-ray crystallography and computational studies on similarly substituted naphthalenes have shown that such steric strain can lead to distortions from ideal planarity. hku.hk In this compound, this repulsion would likely cause the hydroxymethyl groups to bend out of the plane of the naphthalene ring. This structural distortion can, in turn, induce a slight puckering or bending of the aromatic ring itself to alleviate the strain. Such distortions can subtly alter the π-orbital overlap and, consequently, the local aromaticity of the ring system, a phenomenon that can be probed computationally using methods like Nucleus-Independent Chemical Shift (NICS) analysis.

Computational Analysis of Structure-Reactivity Relationships and Activity Landscapes

The integration of data from DFT and MD simulations provides a powerful platform for understanding the structure-reactivity relationships of this compound. The electronic information from DFT (e.g., ESP map, HOMO/LUMO orbitals) predicts where the molecule is most likely to react, while the dynamic and conformational information from MD helps explain how its shape influences its ability to participate in those reactions.

This concept can be extended through the construction of an "activity landscape" (AL). nih.gov An activity landscape is a graphical model that maps chemical structure against a specific activity, such as biological potency. nih.govnih.gov By plotting this compound along with a library of structurally related compounds, an AL could visualize how modifications to the naphthalene core or the hydroxymethyl groups impact a given function. Regions of the landscape with steep cliffs would indicate that a small structural change leads to a large change in activity, providing valuable insights for medicinal chemistry and materials science. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for 1,4-Naphthalenedimethanol and its Analogs

The advancement of applications for this compound is intrinsically linked to the availability of efficient, scalable, and sustainable synthetic methods. Current research efforts are focused on moving beyond classical multi-step procedures to more direct and environmentally benign routes.

Future research will likely prioritize the catalytic hydrogenation of naphthalene-1,4-dicarboxylic acid or its corresponding esters. The development of highly selective and reusable heterogeneous catalysts will be crucial for making this process economically viable and reducing waste. This approach is analogous to the industrial synthesis of similar diols where catalytic reduction is a key step.

Another promising avenue is the exploration of mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent. This technique has shown potential for the synthesis of complex polyaromatic compounds and could offer a green alternative for producing this compound and its derivatives.

Furthermore, the synthesis of novel analogs with varied substitution patterns on the naphthalene (B1677914) ring could lead to fine-tuning of physical and chemical properties. This would involve developing selective functionalization methods that are compatible with the hydroxymethyl groups.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthesis Method | Precursor | Potential Advantages | Key Research Challenges |

|---|---|---|---|

| Catalytic Hydrogenation | Naphthalene-1,4-dicarboxylic acid | High atom economy, potentially high yield, use of renewable H₂ | Catalyst selectivity and stability, high pressure/temperature conditions |

| Reductive Halogenation | 1,4-Bis(chloromethyl)naphthalene | Milder reaction conditions than hydrogenation | Use of halogenated intermediates, generation of salt byproducts |

| Mechanochemical Synthesis | Naphthalene & Paraformaldehyde | Reduced solvent waste, potential for novel reactivity, energy efficiency | Scalability, understanding solid-state reaction mechanisms |

Exploration of Undiscovered Reactivity Patterns and Mechanistic Insights

A fundamental understanding of the reactivity of this compound is essential for its effective use. The two primary alcohol groups offer sites for a wide range of transformations, such as esterification, etherification, and oxidation. Future research should systematically explore these reactions to establish a comprehensive reactivity profile.

Of particular interest is how the proximity of the two hydroxymethyl groups in the 1,4-positions influences their reactivity and the potential for intramolecular reactions. This could lead to the formation of novel cyclic ethers, esters, or other heterocyclic systems containing the naphthalene scaffold.

Mechanistic studies, combining experimental kinetics with computational modeling, will be vital to understand the pathways of these transformations. For instance, investigating the mechanism of polymerization or condensation reactions will provide insights into controlling the structure and properties of resulting materials. Furthermore, the influence of the naphthalene core's electronics on the reactivity of the hydroxyl groups is an area ripe for exploration.

Advancements in Polymer and Advanced Material Applications

The rigid and planar structure of the naphthalene unit makes this compound an excellent candidate for incorporation into high-performance polymers. Its integration into polyester (B1180765) or polyurethane backbones is expected to impart enhanced thermal stability, mechanical strength, and dimensional stability compared to polymers made with more flexible diols like 1,4-butanediol (B3395766) or even the cycloaliphatic 1,4-cyclohexanedimethanol (B133615) (CHDM). researchgate.netexpresspolymlett.comnih.gov

Future research will focus on synthesizing and characterizing a range of polymers derived from this compound. Key areas of investigation will include:

High-Temperature Polyesters: Creating polyesters with high glass transition temperatures (Tg) and melting points (Tm) for applications in electronics and automotive components. researchgate.net

Polyurethanes with Enhanced Rigidity: Developing rigid polyurethane foams and elastomers with improved mechanical properties.

Advanced Coatings and Resins: Formulating epoxy resins or other thermosets where this compound acts as a crosslinking agent to improve thermal and chemical resistance.

The unique photophysical properties of the naphthalene ring could also be exploited to create polymers with specific optical or electronic functions, such as fluorescence or charge-transport capabilities.

Table 2: Predicted Property Enhancements in Polymers Incorporating this compound

| Polymer Type | Monomer Analog | Predicted Property Change with this compound | Potential Application |

|---|---|---|---|

| Polyester | 1,4-Cyclohexanedimethanol (CHDM) | Increased Tg, enhanced UV stability, higher refractive index | High-performance films, engineering plastics |

| Polyurethane | 1,4-Butanediol | Increased hardness, higher thermal stability, improved tensile strength | Rigid foams, durable elastomers, specialty coatings |

| Epoxy Resin | Bisphenol A | Higher crosslink density, improved chemical resistance | Advanced composites, high-temperature adhesives |

Integration in Supramolecular Chemistry and Nanotechnology Research

The defined geometry and functional groups of this compound make it an attractive building block for supramolecular chemistry and nanotechnology. nih.gov The hydroxyl groups can participate in strong hydrogen bonding, while the naphthalene core can engage in π-π stacking interactions.

Emerging research avenues include:

Metal-Organic Frameworks (MOFs): Using this compound as a ditopic organic linker to construct novel MOFs. The size and shape of the naphthalene spacer could lead to frameworks with specific pore sizes and functionalities for applications in gas storage, separation, or catalysis.

Supramolecular Assemblies: Designing host-guest systems, molecular capsules, or self-assembled gels where the recognition is driven by hydrogen bonding and π-π interactions involving the this compound unit.

Liquid Crystals: Synthesizing derivatives of this compound to create thermotropic liquid crystals, leveraging the rigid nature of the naphthalene core to induce ordered phases.

Computational Design and Predictive Modeling for Tailored this compound Systems

Computational chemistry offers powerful tools to accelerate the discovery and design of new materials and molecules based on this compound. mdpi.com Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict a range of properties before undertaking extensive experimental work. nih.govresearchgate.net

Future computational studies are expected to focus on:

Reaction Mechanisms: Modeling transition states and reaction pathways to understand and optimize synthetic routes and reactivity patterns.

Polymer Property Prediction: Using molecular dynamics simulations to predict the bulk properties of polymers containing this compound, such as their mechanical moduli, glass transition temperatures, and conformational preferences.

Supramolecular Interactions: Calculating the binding energies and geometries of supramolecular assemblies to guide the design of new host-guest systems and self-assembled materials.

Electronic Properties: Predicting the HOMO/LUMO energy levels and other electronic characteristics of this compound derivatives to identify candidates for optoelectronic applications. researchgate.net

By integrating computational modeling with experimental synthesis and characterization, researchers can more efficiently explore the vast chemical space enabled by the this compound scaffold and accelerate the development of new functional materials.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,4-Naphthalenedimethanol, and how do they influence experimental design?

- Answer : Critical physicochemical parameters include solubility (0.19 g/L in water at 25°C), logP (2.626), and thermal stability (boiling point ~542.5°C). These properties guide solvent selection (e.g., polar aprotic solvents for reactions), purification methods (e.g., recrystallization or column chromatography), and storage conditions (dry, inert atmosphere to prevent oxidation). Solubility data are essential for designing kinetic studies or formulating homogeneous reaction mixtures .

Q. What synthetic routes are commonly employed to produce this compound?

- Answer : A standard approach involves the reduction of 1,4-naphthalenedicarboxylic acid or its esters using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under controlled conditions. Alternative methods include Friedel-Crafts alkylation of naphthalene derivatives followed by hydroxylation. Reaction optimization typically requires monitoring by TLC or HPLC to track diol formation and byproduct elimination .

Q. Which analytical techniques are suitable for quantifying this compound in complex mixtures?

- Answer : Reverse-phase HPLC with UV detection (237 nm) is effective, using a C18 column and acetonitrile-water mobile phases buffered at pH 5.0 for optimal resolution . Gas chromatography (GC) with flame ionization detection (FID) can also be applied, though derivatization (e.g., silylation) may be necessary to improve volatility. Mass spectrometry (MS) coupled with LC/GC provides structural confirmation and impurity profiling .

Advanced Research Questions

Q. How does steric hindrance influence the reactivity of this compound in borylation or cross-coupling reactions?

- Answer : Steric effects from the naphthalene backbone and hydroxymethyl groups significantly reduce reaction yields in sterically demanding processes like borylation. For example, 2,6-naphthalenedimethanol derivatives show poor reactivity in such reactions due to restricted access to the active site of catalysts. Mitigation strategies include using bulky ligands or adjusting solvent polarity to enhance substrate-catalyst interactions .

Q. What challenges arise in interpreting contradictory data from toxicity studies of naphthalene derivatives?

- Answer : Discrepancies in toxicity profiles (e.g., hepatic vs. renal effects) may stem from variations in exposure routes (oral, dermal), species-specific metabolism, or impurities in test compounds. Rigorous impurity profiling (via HPLC or GC-MS) and adherence to standardized protocols (e.g., OECD guidelines) are critical for reconciling data. Computational toxicology models can also predict metabolic pathways to clarify mechanisms .

Q. How can experimental design principles optimize the synthesis of this compound derivatives for material science applications?

- Answer : Multivariate optimization (e.g., factorial design) is recommended to evaluate factors like temperature, catalyst loading, and solvent polarity. For example, a central composite design could identify optimal conditions for polymerizing this compound into high-performance polyesters. Response surface methodology (RSM) helps balance reaction efficiency and product purity .

Q. What role does computational chemistry play in predicting the behavior of this compound in supramolecular assemblies?

- Answer : Density functional theory (DFT) calculations can model hydrogen-bonding interactions between the diol and aromatic systems, guiding the design of host-guest complexes or coordination polymers. Molecular dynamics simulations further predict solubility and aggregation tendencies in solvents, aiding in the rational design of nanomaterials .

Methodological Notes

- Data Validation : Cross-reference chromatographic results with NMR (¹H/¹³C) and FT-IR to confirm structural integrity .

- Error Mitigation : Use internal standards (e.g., 1,4-naphthoquinone) in GC-MS to improve quantification accuracy .

- Ethical Compliance : Adhere to REACH regulations for handling naphthalene derivatives, given their potential ecological toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |